3-(4-bromophenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride
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Overview
Description
3-(4-bromophenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a chromenone core structure substituted with a bromophenyl group and a piperidinyl ethoxy side chain, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Bromination: Introduction of the bromine atom to the phenyl ring is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS).
Etherification: The ethoxy side chain is introduced through an etherification reaction, often using an alkyl halide and a base.
Piperidinyl Substitution: The final step involves the substitution of the ethoxy group with a piperidinyl group, typically using piperidine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromophenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride
- 3-(4-fluorophenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride
- 3-(4-methylphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride
Uniqueness
3-(4-bromophenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C22H23BrClNO3 |
---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
3-(4-bromophenyl)-7-(2-piperidin-1-ylethoxy)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C22H22BrNO3.ClH/c23-17-6-4-16(5-7-17)20-15-27-21-14-18(8-9-19(21)22(20)25)26-13-12-24-10-2-1-3-11-24;/h4-9,14-15H,1-3,10-13H2;1H |
InChI Key |
JAKWHCOYOIMMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br.Cl |
Origin of Product |
United States |
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